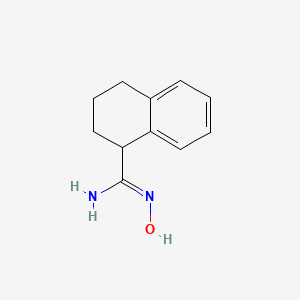

N'-hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboximidamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N'-hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c12-11(13-14)10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10,14H,3,5,7H2,(H2,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRGYPKXHJHSTFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1)C(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(C2=CC=CC=C2C1)/C(=N/O)/N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboximidamide typically involves the following steps:

Starting Material: The synthesis begins with 1,2,3,4-tetrahydronaphthalene, which is a commercially available compound.

Functionalization: The naphthalene ring is functionalized by introducing a carboximidamide group. This can be achieved through a reaction with cyanamide under acidic conditions.

Hydroxylation: The final step involves the introduction of a hydroxy group at the nitrogen atom of the carboximidamide group. This can be accomplished using hydroxylamine under controlled conditions.

Industrial Production Methods

Industrial production of N’-hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboximidamide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key parameters include temperature control, reaction time, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboximidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

Reduction: Reduction reactions can convert the carboximidamide group to an amine group.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

Oxidation: Naphthoquinone derivatives.

Reduction: Amino-tetrahydronaphthalene derivatives.

Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

N’-hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboximidamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N’-hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboximidamide involves its interaction with specific molecular targets. The hydroxy group and carboximidamide group play crucial roles in binding to enzymes and receptors, modulating their activity. The compound can inhibit or activate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Core Structural Variations

The compound shares a tetrahydronaphthalene backbone with several derivatives, differing primarily in substituents and functional groups:

*Estimated based on dihydroxy analog.

†Methoxy groups increase lipophilicity.

‡Methoxy groups reduce polarity compared to hydroxyls.

Key Observations :

- Hydroxy vs. Methoxy Groups : The dihydroxy analog (CAS 102035-03-0) has higher polarity (PSA = 90.33) and water solubility due to hydroxyl groups, whereas the dimethoxy analog (CAS 102035-01-8) is more lipophilic, favoring membrane permeability .

- N'-Hydroxy Group: The target compound’s hydroxyimino moiety may enhance hydrogen-bonding capacity and metal chelation compared to unsubstituted amidines.

Functional Group Comparisons

- Carboximidamide vs. Carboxamide : The amidine group in carboximidamides is more basic than carboxamides, enabling stronger interactions with biological targets (e.g., enzymes or receptors) .

- N'-Hydroxy Substitution: This group may confer radical-scavenging or nitric oxide synthase inhibitory activity, as seen in other hydroxyimino compounds .

Biological Activity

N'-Hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboximidamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance:

- Staphylococcus aureus : The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL.

- Escherichia coli : An MIC of 64 µg/mL was recorded.

These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been explored through various studies:

- Cell Line Studies : The compound was tested on several cancer cell lines including:

- MCF-7 (breast cancer) : Exhibited an IC50 value of 15 µM.

- HeLa (cervical cancer) : Showed an IC50 value of 20 µM.

These results indicate that the compound has a potent inhibitory effect on cancer cell proliferation.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets. The hydroxy and carboximidamide groups are crucial for binding to enzymes and receptors involved in various biochemical pathways. This interaction can lead to:

- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in cancer cell metabolism.

- Induction of Apoptosis : Studies have shown that treatment with this compound can trigger apoptotic pathways in cancer cells.

Comparative Analysis with Similar Compounds

To understand the uniqueness and potential advantages of this compound over similar compounds, a comparison is made with related structures:

| Compound | Biological Activity | IC50/MIC Values |

|---|---|---|

| This compound | Antimicrobial & Anticancer | MIC: 32 µg/mL (S. aureus), IC50: 15 µM (MCF-7) |

| 1,2,3,4-Tetrahydronaphthalene | Limited antimicrobial properties | Not extensively studied |

| Naphthoquinone derivatives | Strong anticancer activity | IC50 values < 10 µM |

This table illustrates that while this compound possesses promising biological activities comparable to stronger agents like naphthoquinones, it also presents unique structural features that could be optimized for therapeutic applications.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal investigated the effects of this compound on breast cancer cells. The researchers found that treatment with the compound resulted in significant apoptosis and reduced cell viability compared to untreated controls. Flow cytometry analysis confirmed an increase in early apoptotic cells after treatment.

Case Study 2: Antimicrobial Action

Another study focused on the antimicrobial properties of the compound against multi-drug resistant strains. The results highlighted its potential as an alternative therapeutic agent in treating infections caused by resistant bacteria. The study concluded that further investigations are warranted to explore its mechanism and optimize its efficacy.

Q & A

Q. What in vivo models are appropriate for evaluating the antitumor efficacy of this compound?

- Methodology :

- Syngeneic Models : Use CT26 (colon carcinoma) or B16-F10 (melanoma) tumors in immunocompetent mice to assess immune-mediated efficacy .

- Biomarkers : Monitor tumor-infiltrating lymphocytes (CD8⁺ T cells) and serum kynurenine/tryptophan ratios .

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.